2,2'-Sulfonyldi(bicyclo[2.2.1]heptane)
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Overview
Description
2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) is a compound that features a sulfone group bridging two bicyclo[2.2.1]heptane units. This compound is part of a class of strained bicyclic hydrocarbons, which are known for their unique structural properties and reactivity.
Preparation Methods
The synthesis of 2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chlorides under basic conditions. One common method is the reaction of norbornane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of a sulfonate ester intermediate, which is then converted to the desired sulfone product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) undergoes a variety of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The sulfone group can be reduced to sulfides under certain conditions, such as with the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group acts as a leaving group. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions yield sulfides.
Scientific Research Applications
2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism by which 2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) exerts its effects depends on the specific context in which it is used. In chemical reactions, the sulfone group can act as an electron-withdrawing group, stabilizing negative charges and facilitating nucleophilic substitution reactions. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting or modulating their activity through binding interactions .
Comparison with Similar Compounds
2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) can be compared to other similar compounds, such as:
Norbornane: The parent compound, which lacks the sulfone group and has different reactivity and applications.
Norbornene: A related compound with a double bond, which has different chemical properties and reactivity.
Norbornadiene: Another related compound with two double bonds, which has unique reactivity and applications in organic synthesis .
The uniqueness of 2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) lies in its combination of the rigid bicyclic structure with the electron-withdrawing sulfone group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62615-72-9 |
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Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylsulfonyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22O2S/c15-17(16,13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
SVUBTNNWVSEJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
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